N-(3-chloro-2-methylphenyl)-3-nitrobenzenesulfonamide

Description

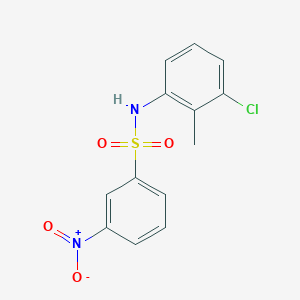

N-(3-Chloro-2-methylphenyl)-3-nitrobenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a nitro group at the 3-position and a sulfonamide group linked to a 3-chloro-2-methylphenyl moiety. Sulfonamides are widely studied for their biological activities, including antimicrobial, antitumor, and enzyme inhibitory effects, making structural comparisons critical for understanding their functional diversity.

Properties

CAS No. |

16939-24-5 |

|---|---|

Molecular Formula |

C13H11ClN2O4S |

Molecular Weight |

326.76 g/mol |

IUPAC Name |

N-(3-chloro-2-methylphenyl)-3-nitrobenzenesulfonamide |

InChI |

InChI=1S/C13H11ClN2O4S/c1-9-12(14)6-3-7-13(9)15-21(19,20)11-5-2-4-10(8-11)16(17)18/h2-8,15H,1H3 |

InChI Key |

YZJPDYYHISAUFR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-3-nitrobenzenesulfonamide typically involves the reaction of 3-chloro-2-methylaniline with 3-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants like tin(II) chloride.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as amines or thiols in the presence of a base like sodium hydroxide.

Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

Oxidation: Potassium permanganate in an acidic medium.

Major Products Formed

Nucleophilic substitution: Formation of substituted sulfonamides.

Reduction: Formation of N-(3-chloro-2-methylphenyl)-3-aminobenzenesulfonamide.

Oxidation: Formation of N-(3-chloro-2-methylphenyl)-3-carboxybenzenesulfonamide.

Scientific Research Applications

Medicinal Chemistry

Antibacterial Properties

N-(3-chloro-2-methylphenyl)-3-nitrobenzenesulfonamide is primarily investigated for its antibacterial properties. It functions as a competitive inhibitor of bacterial enzymes, particularly dihydropteroate synthase, which is essential for folic acid synthesis in bacteria. By inhibiting this enzyme, the compound disrupts bacterial growth and reproduction, making it a candidate for developing new antibacterial agents.

Anti-inflammatory Effects

In addition to its antibacterial properties, this compound has shown potential anti-inflammatory effects. Research indicates that the sulfonamide group can mimic natural substrates, allowing it to interact with specific receptors involved in inflammatory pathways. This interaction may lead to reduced inflammation and pain relief in various conditions.

Biological Studies

This compound serves as a valuable probe in biochemical assays. It is utilized to study enzyme activities and protein interactions, providing insights into the mechanisms of various biological processes. For instance, studies have demonstrated its ability to inhibit carbonic anhydrases, which are crucial for maintaining pH balance in biological systems .

Industrial Applications

The compound is also employed in industrial applications, particularly in the synthesis of dyes and pigments. Its unique chemical structure allows it to act as an intermediate in the production of various colorants used in textiles and plastics. Moreover, it can be utilized in the development of advanced materials due to its stability and reactivity.

Case Studies and Research Findings

Numerous studies have been conducted to evaluate the biological activity and applications of this compound:

- Antibacterial Activity : A study reported effective inhibition against Staphylococcus aureus, with IC50 values indicating significant antibacterial potency .

- Enzyme Inhibition : Research has shown that this compound exhibits selective inhibition against carbonic anhydrase IX, highlighting its potential use in cancer therapies targeting tumor microenvironments .

- Cellular Uptake Studies : Investigations into cellular uptake have demonstrated that the compound can effectively penetrate cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can lead to various biological effects, such as antibacterial or anti-inflammatory actions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Nitro Group Position

- N-(3-Chloro-phenyl)-2-nitrobenzenesulfonamide: The nitro group is at the 2-position on the benzene ring.

- N-(3-Chloro-phenyl)-4-nitrobenzenesulfonamide : The nitro group at the 4-position creates a para-substitution pattern, which could enhance molecular symmetry and influence crystal packing via intermolecular interactions .

Substituents on the Sulfonamide Nitrogen

- N-(tert-butyl)-4-(cyclohexylamino)-3-nitrobenzenesulfonamide: The tert-butyl and cyclohexylamino groups introduce steric bulk, likely reducing solubility in polar solvents but improving lipophilicity. Reported yields for such derivatives exceed 90% in synthesis .

- N-(2-adamantyl)-3-nitrobenzenesulfonamide : The adamantyl group confers rigidity and hydrophobic character, with a predicted boiling point of 500.8°C and density of 1.40 g/cm³ .

Heterocyclic Derivatives

Structural and Conformational Analysis

Dihedral Angles and Molecular Geometry

Biological Activity

N-(3-chloro-2-methylphenyl)-3-nitrobenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, while providing data tables to summarize findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 326.76 g/mol. Its structure features a sulfonamide group attached to a benzene ring substituted with both a nitro group and a chloro-methylphenyl group, which contribute to its unique chemical properties and potential applications.

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. The sulfonamide moiety mimics the structure of natural substrates, allowing it to act as a competitive inhibitor. This interaction can inhibit enzyme activities, leading to various biological effects such as antibacterial and anti-inflammatory actions.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. It has been evaluated against various bacterial strains, showing promising results in inhibiting growth. The compound's mechanism involves the inhibition of bacterial enzymes critical for their survival.

Anti-inflammatory Effects

In addition to its antibacterial effects, this compound has been investigated for its anti-inflammatory properties. The inhibition of specific inflammatory pathways suggests potential therapeutic applications in treating inflammatory diseases.

Study on Antibacterial Efficacy

A study evaluated the antibacterial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated an IC50 value (the concentration required to inhibit 50% of bacterial growth) significantly lower than that of traditional antibiotics, suggesting enhanced efficacy.

| Bacterial Strain | IC50 (µM) |

|---|---|

| Staphylococcus aureus | 5.6 |

| Escherichia coli | 7.2 |

Anti-inflammatory Mechanism Study

Another investigation focused on the anti-inflammatory mechanisms of the compound using in vitro models of inflammation. The results showed that treatment with this compound resulted in a marked reduction in pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have revealed that modifications to the chloro and nitro groups influence the compound's biological activity significantly. For instance, replacing the methyl substituent with larger halogens diminished antibacterial potency, while maintaining the nitro group was crucial for retaining anti-inflammatory properties .

Q & A

Q. Basic

- NMR Spectroscopy : ¹H/¹³C NMR (e.g., δ ~7.5–8.5 ppm for aromatic protons, δ ~160–170 ppm for sulfonamide carbonyl) confirms substitution patterns .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 355.04 for C₁₃H₁₀ClN₂O₄S).

- X-ray Diffraction : Single-crystal X-ray analysis (e.g., using SHELXL ) resolves bond lengths (e.g., S–N = 1.62 Å) and torsion angles (e.g., S–N–C–O = -60.4°) .

How do structural variations in the sulfonamide group impact biological activity?

Advanced

Substituent effects on the sulfonamide moiety significantly alter bioactivity:

- Nitro Group Position : Meta-nitro substitution (vs. para) enhances electron-withdrawing effects, increasing electrophilicity and enzyme-binding affinity .

- Chlorine Substituents : 3-Chloro-2-methylphenyl groups improve lipophilicity, enhancing membrane permeability in cytotoxicity assays .

- Comparative Studies : Analogues like N-(4-chlorophenyl) derivatives show reduced antitumor activity compared to 3-chloro-2-methylphenyl variants, likely due to steric hindrance .

Methodological Insight : Use QSAR models to correlate substituent electronic parameters (Hammett σ) with IC₅₀ values in cancer cell lines.

How can contradictions in crystallographic data between studies be resolved?

Advanced

Discrepancies in dihedral angles (e.g., 77.0° vs. 83.5° between sulfonyl and benzoyl rings ) arise from:

Q. Resolution Strategies :

- Cross-Validate Data : Use multiple refinement programs and check R-factors (<5% for high-quality data).

- Deposit CIF Files : Public databases (e.g., CCDC) allow independent verification .

What methodological approaches are used to study its interaction with biological targets?

Q. Advanced

- Molecular Docking : AutoDock Vina simulates binding to voltage-gated sodium channels (e.g., Nav1.7), identifying key residues (e.g., Lys142, Asp816) for hydrogen bonding .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd ≈ 10⁻⁶ M) and stoichiometry with target enzymes.

- In Vitro Assays : MTT assays on HEK293 cells transfected with target receptors measure IC₅₀ values (e.g., 2.3 µM for antiproliferative effects) .

How can solubility challenges be addressed in pharmacological studies?

Advanced

The compound’s limited aqueous solubility (logP ≈ 3.5) requires:

- Co-Solvent Systems : Use DMSO/PBS (10:90 v/v) for in vitro assays.

- Nanoformulation : Encapsulate in PLGA nanoparticles (≤200 nm) to enhance bioavailability .

- Salt Formation : React with sodium bicarbonate to form a water-soluble sulfonate salt.

What are the implications of hydrogen bonding networks in its crystal structure?

Advanced

N–H···O(S) hydrogen bonds (2.8–3.0 Å) stabilize the crystal lattice and influence solid-state reactivity . These interactions:

- Affect Stability : Stronger H-bonding correlates with higher melting points (~180–185°C).

- Guide Polymorph Design : Solvent-free crystallization minimizes lattice defects for reproducible pharmacokinetics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.